Sub-Nanomolar σ28 Binding Affinity Versus Missense Mutants and Ordered FlgM Orthologs
The S. typhimurium FlgM-σ28 complex exhibits a dissociation constant (Kd) of approximately 2 × 10⁻¹⁰ M (≈0.2 nM) as measured by surface plasmon resonance (SPR) [1]. This is among the tightest known protein-protein interactions in the anti-sigma factor family. By contrast, missense mutations in FlgM that cause a defect in σ28 inhibition in vivo increase the Kd of this interaction by 4- to 10-fold, corresponding to Kd values in the range of approximately 0.8–2.0 nM [1]. Additionally, FlgM from the thermophile Aquifex aeolicus, which adopts a significantly more ordered α-helical conformation in dilute solution than S. typhimurium FlgM, is predicted to exhibit altered binding affinity due to its reduced conformational entropy penalty upon binding [2]. These data demonstrate that the native S. typhimurium FlgM sequence achieves a uniquely optimized balance of disorder and affinity not replicable by mutant or orthologous variants.
| Evidence Dimension | Equilibrium dissociation constant (Kd) for σ28 binding |
|---|---|
| Target Compound Data | Kd ≈ 2 × 10⁻¹⁰ M (0.2 nM) |
| Comparator Or Baseline | FlgM missense mutants: Kd increased 4- to 10-fold (≈0.8–2.0 nM); A. aeolicus FlgM: more ordered, predicted affinity difference |
| Quantified Difference | Wild-type FlgM binds σ28 4- to 10-fold tighter than missense-inhibitory mutants |
| Conditions | Surface plasmon resonance (SPR), purified recombinant S. typhimurium σ28 and FlgM, HBS buffer |
Why This Matters
Users requiring consistent, high-affinity σ28 inhibition for in vitro transcription assays or structural studies cannot substitute wild-type FlgM with mutant or heterologous orthologs without a documented 4- to 10-fold loss in binding affinity.
- [1] Chadsey MS, Hughes KT. The flagellar anti-sigma factor FlgM actively dissociates Salmonella typhimurium σ28 RNA polymerase holoenzyme. Genes Dev. 1998;12(19):3123-3136. doi:10.1101/gad.12.19.3123. – SPR Kd measurement of σ28-FlgM complex ≈ 2×10⁻¹⁰ M; missense mutants increase Kd 4- to 10-fold. View Source
- [2] Ma WK, Sacora R, Gage M. Determining the effects of disorder on binding affinity. Biophys J. 2010;98(3 Suppl 1):259a. doi:10.1016/j.bpj.2009.12.1411. – A. aeolicus FlgM is significantly more ordered than S. typhimurium FlgM; more ordered state predicted to confer higher σ28 affinity. View Source
